ethyl[(3-methyl-3H-diazirin-3-yl)methyl]aminehydrochloride
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Overview
Description
Ethyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride is a compound known for its high chemical reactivity. It is typically used as a biological labeling agent to study protein interactions, enzyme activities, and other biological processes .
Preparation Methods
The synthesis of ethyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride involves several steps. One common method includes the reaction of 3-(3-methyl-3H-diazirin-3-yl)propan-1-amine with ethylamine in the presence of hydrochloric acid. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with reagents such as sodium hydroxide or other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a photo-crosslinking agent to study molecular interactions.
Biology: The compound is employed to label proteins and nucleic acids, facilitating the study of their interactions and functions.
Medicine: It is used in the development of diagnostic tools and therapeutic agents.
Industry: The compound finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride involves the formation of highly reactive carbene intermediates upon exposure to UV light. These intermediates can covalently bind to nearby molecules, allowing for the study of molecular interactions and the identification of binding sites .
Comparison with Similar Compounds
Ethyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride is unique due to its high reactivity and specificity for biological labeling. Similar compounds include:
3-(3-Methyl-3H-diazirin-3-yl)propanoic acid: Used as a photo-crosslinking agent in biochemical research.
3-(3-Methyl-3H-diazirin-3-yl)-N-(3-(triethoxysilyl)propyl)propanamide: Utilized for immobilizing protein targets onto surfaces.
These compounds share similar photo-reactive properties but differ in their specific applications and molecular structures.
Properties
Molecular Formula |
C5H12ClN3 |
---|---|
Molecular Weight |
149.62 g/mol |
IUPAC Name |
N-[(3-methyldiazirin-3-yl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C5H11N3.ClH/c1-3-6-4-5(2)7-8-5;/h6H,3-4H2,1-2H3;1H |
InChI Key |
ZGGNBQPSLYRQGS-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1(N=N1)C.Cl |
Origin of Product |
United States |
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